molecular formula C13H11N3O3 B4869106 N-(6-methylpyridin-2-yl)-4-nitrobenzamide CAS No. 37586-00-8

N-(6-methylpyridin-2-yl)-4-nitrobenzamide

Cat. No.: B4869106
CAS No.: 37586-00-8
M. Wt: 257.24 g/mol
InChI Key: QXGCRDZPPUDHNX-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to a benzene ring and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-nitrobenzamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

N-(6-methylpyridin-2-yl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylpyridin-2-yl)-2-nitrobenzamide
  • N-(6-methylpyridin-2-yl)-4-aminobenzamide
  • N-(6-methylpyridin-2-yl)-4-methoxybenzamide

Uniqueness

N-(6-methylpyridin-2-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a pyridine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-3-2-4-12(14-9)15-13(17)10-5-7-11(8-6-10)16(18)19/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGCRDZPPUDHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191020
Record name Benzamide, N-(2-methyl-6-pyridyl)-p-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37586-00-8
Record name Benzamide, N-(2-methyl-6-pyridyl)-p-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037586008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-methyl-6-pyridyl)-p-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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